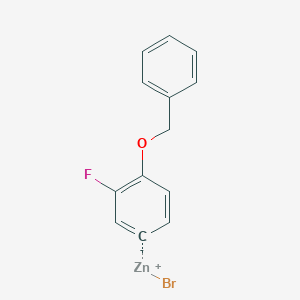

4-BenZyloxy-3-fluorophenylZinc bromide

Description

Overview of Arylzinc Halides as Versatile Organometallic Reagents in Organic Synthesis

Arylzinc halides are a class of organozinc compounds characterized by an aryl group and a halogen atom attached to a zinc center. wikipedia.org They are renowned for their moderate reactivity, which strikes a balance between the high reactivity of organolithium and Grignard reagents and the lower reactivity of organocuprates. This characteristic imparts a high degree of functional group tolerance, allowing for their use in the presence of sensitive moieties such as esters, ketones, and nitriles without undesired side reactions. acs.org

The utility of arylzinc halides is most prominently displayed in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.org In these reactions, the arylzinc halide transfers its aryl group to an organic halide in the presence of a palladium or nickel catalyst, forming a new carbon-carbon bond. wikipedia.orgacs.org The preparation of arylzinc halides can be achieved through several methods, including the direct insertion of zinc metal into aryl halides or via transmetalation from the corresponding organolithium or organomagnesium compounds. acs.org

Strategic Importance of Functionalized Arylzinc Bromides in Complex Chemical Transformations

The true power of arylzinc bromides in modern organic synthesis lies in their amenability to functionalization. The incorporation of various substituents onto the aryl ring allows for the direct introduction of complex fragments into a target molecule. This "functionalized handle" approach is strategically advantageous as it shortens synthetic sequences and avoids the need for late-stage functional group interconversions.

Functionalized arylzinc bromides are instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The presence of specific functional groups can influence the electronic and steric properties of the reagent, thereby fine-tuning its reactivity and selectivity in coupling reactions. For instance, electron-withdrawing groups on the aryl ring can facilitate the oxidative addition step in the catalytic cycle, while bulky groups can be exploited to achieve diastereoselectivity in certain transformations. nih.govresearchgate.net

Research Scope and Contemporary Significance of 4-Benzyloxy-3-fluorophenylzinc Bromide Chemistry

The specific structure of this compound makes it a reagent of considerable contemporary interest. The benzyloxy group serves as a common protecting group for phenols, which can be readily removed in a later synthetic step. The fluorine atom is a crucial substituent in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.

Research involving this compound and related compounds is focused on its application in the synthesis of biologically active molecules and novel organic materials. Its use in Negishi and other cross-coupling reactions allows for the efficient construction of biaryl and heterobiaryl scaffolds, which are prevalent in many pharmaceutical agents. The ongoing development of more efficient and sustainable methods for the preparation and utilization of such highly functionalized arylzinc reagents continues to be a significant area of investigation in organic chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H10BrFOZn |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

bromozinc(1+);1-fluoro-2-phenylmethoxybenzene-5-ide |

InChI |

InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-3,5-9H,10H2;1H;/q-1;;+2/p-1 |

InChI Key |

ZIKFITRLGHSTDV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Benzyloxy 3 Fluorophenylzinc Bromide

Precursor Synthesis and Aromatic Functionalization Strategies

The creation of the organozinc reagent hinges on the availability of a suitable precursor, typically a halogenated aromatic compound. The arrangement of the benzyloxy, fluoro, and bromo substituents on the phenyl ring is crucial for the final product's identity.

Synthesis of Halogenated Benzyloxy-Fluorophenyl Aromatic Scaffolds

The primary precursor for 4-benzyloxy-3-fluorophenylzinc bromide is 1-(benzyloxy)-4-bromo-2-fluorobenzene. nih.gov The synthesis of this scaffold involves the precise placement of functional groups on a benzene (B151609) ring. A common starting material is a substituted phenol (B47542), such as 4-bromo-3-fluorophenol. This compound provides the foundational fluorine and bromine atoms in the correct orientation.

A key reaction in forming the benzyloxy group is the Williamson ether synthesis. In this reaction, the hydroxyl group of the phenol is deprotonated by a base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, displacing a halide from a benzyl (B1604629) halide (e.g., benzyl bromide) to form the desired ether linkage.

Regioselective Introduction of Benzyloxy and Fluoro Substituents on Aromatic Rings

The regioselectivity of the synthesis is paramount. Starting with commercially available materials where the substitution pattern is already established, like 4-bromo-3-fluorophenol, is the most direct approach. In this case, the hydroxyl group directs the subsequent benzylation to its position, ensuring the formation of the 1-(benzyloxy) group at the correct carbon.

Alternatively, if building the scaffold from simpler precursors, electrophilic aromatic substitution reactions are employed. The directing effects of the substituents must be carefully considered. For instance, a hydroxyl group is an ortho-, para-director, while a fluorine atom is also an ortho-, para-director, albeit a deactivating one. Bromination of a fluorinated phenol would require careful control of reaction conditions to achieve the desired isomer. The synthesis of 4-bromo-2-fluorobiphenyl, a related structure, highlights methods such as using 4-bromo-2-fluoroaniline (B1266173) as a precursor in a Sandmeyer-type reaction to introduce the desired functionality. google.comprepchem.com

Formation of the Organozinc Species

Once the halogenated precursor is obtained, the next critical step is the formation of the carbon-zinc bond. This transforms the relatively inert aryl halide into a nucleophilic organometallic reagent.

Direct Insertion of Activated Zinc into Carbon-Halogen Bonds

The most direct method for preparing arylzinc halides is the oxidative addition of zinc metal directly into the carbon-halogen bond of the precursor. organic-chemistry.org This reaction involves the insertion of zerovalent zinc (Zn(0)) into the bond between the aromatic carbon and the bromine atom, forming the C-Zn-Br linkage.

However, commercially available zinc metal is often unreactive due to a passivating oxide layer on its surface. nih.gov Therefore, activation of the zinc is essential for the reaction to proceed efficiently. wikipedia.org

The mechanism of zinc insertion is understood as a two-step process: initial oxidative addition to form a surface-bound organozinc intermediate, followed by solubilization of this intermediate into the reaction medium. nih.gov The efficiency of this process is highly dependent on the state of the zinc metal.

Several protocols exist to activate zinc powder:

Chemical Treatment: Reagents like 1,2-dibromoethane, trimethylsilyl (B98337) chloride (TMSCl), and iodine are commonly used. nih.govwikipedia.orgorganic-chemistry.orggoogle.com These agents are thought to work by chemically etching the surface, removing the oxide layer and exposing fresh, reactive zinc(0). nih.govnih.gov

Rieke® Zinc: This highly reactive form of zinc is prepared by the reduction of zinc salts (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide. wikipedia.orgresearchgate.netnih.gov The resulting fine, black powder has a high surface area and is free of oxide layers, making it exceptionally reactive for oxidative addition. researchgate.net

Mechanochemical Activation: Grinding or milling zinc metal can also serve as an activation method, breaking up the bulk material and exposing fresh surfaces without the need for chemical activators. ucl.ac.uk

| Activation Method | Reagents/Procedure | Mechanism of Action | Reference |

|---|---|---|---|

| Chemical Etching | 1,2-Dibromoethane and/or Trimethylsilyl chloride (TMSCl) | Removes passivating oxide layer from the zinc surface. | nih.govgoogle.com |

| Iodine Activation | Catalytic amount of I₂ | Activates zinc and facilitates conversion of bromides to more reactive iodides. | organic-chemistry.org |

| Rieke® Zinc | Reduction of ZnCl₂ with Lithium Naphthalenide | Produces highly porous, high-surface-area zinc(0) with enhanced reactivity. | wikipedia.orgresearchgate.net |

| LiCl-Mediated | Addition of LiCl to commercial zinc dust | Accelerates the solubilization of surface-bound organozinc intermediates. | organic-chemistry.orgnih.gov |

The choice of solvent and the use of additives are critical for the successful formation of the organozinc reagent.

Solvent Systems: Ethereal solvents like Tetrahydrofuran (B95107) (THF) are standard for organometallic reactions because they can solvate and stabilize the resulting organozinc species. acs.orgacs.org 2-Methyltetrahydrofuran (B130290) (2-MeTHF) is an increasingly popular alternative to THF. acs.orgd-nb.infonih.gov It offers similar solvating properties but has a higher boiling point and is less miscible with water, which can simplify workup procedures. acs.orgacs.org The Lewis basicity of these ether solvents helps to disaggregate organometallic species, modulating their reactivity. d-nb.infonih.gov In some cases, more polar aprotic solvents like DMSO can accelerate the initial oxidative addition step compared to THF. nih.govresearchgate.net

| Component | Example(s) | Primary Role in the Reaction | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Standard ethereal solvent; solvates and stabilizes the organozinc reagent. | acs.orgacs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" alternative to THF with similar solvating power and easier workup. | acs.orgd-nb.infonih.gov | |

| Additive | Lithium Chloride (LiCl) | Forms soluble 'ate' complexes, accelerating the solubilization of the organozinc species from the metal surface, thereby increasing reaction rate and yield. | organic-chemistry.orgnih.govacs.org |

Halogen-Metal Exchange Strategies for Arylzinc Bromide Formation

Halogen-metal exchange is a fundamental and powerful method for the preparation of organometallic compounds, including arylzinc bromides. This reaction involves the transfer of a halogen atom from an organic halide to an organometallic reagent. wikipedia.orgtcnj.edu For the synthesis of this compound, this strategy typically begins with a precursor such as 4-benzyloxy-3-fluoro-1-bromobenzene. The exchange process is kinetically controlled, with the rate generally following the trend I > Br > Cl for the halogen atom. wikipedia.org

The most common approach involves an initial bromine-lithium exchange using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions with the electrophilic benzylic ether. tcnj.eduresearchgate.net The resulting aryllithium species, 4-benzyloxy-3-fluorophenyllithium, is then quenched with a zinc salt, typically zinc bromide (ZnBr₂), to afford the desired this compound.

Alternatively, magnesiation can be achieved using "turbo-Grignard" reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can perform a bromine-magnesium exchange. nih.gov The subsequent transmetalation with a zinc salt yields the target arylzinc bromide. More direct halogen-zinc exchange reactions have also been developed, utilizing highly reactive dialkylzinc reagents or triorganozincates (e.g., nBu₃ZnLi), which can directly exchange with aryl bromides under milder conditions. nih.gov These methods are particularly valuable for substrates with sensitive functional groups. nih.gov

| Reagent System | Precursor | Key Intermediate | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| n-BuLi then ZnBr₂ | 4-benzyloxy-3-fluoro-1-bromobenzene | 4-benzyloxy-3-fluorophenyllithium | THF, -78°C to -100°C | Well-established, rapid exchange | tcnj.eduresearchgate.net |

| i-PrMgCl·LiCl then ZnBr₂ | 4-benzyloxy-3-fluoro-1-bromobenzene | 4-benzyloxy-3-fluorophenylmagnesium chloride | THF, -20°C to 0°C | Improved functional group tolerance over RLi | nih.govnih.gov |

| nBu₃ZnLi | 4-benzyloxy-3-fluoro-1-bromobenzene | None (Direct Exchange) | THF, -85°C to RT | Direct formation, mild conditions | nih.gov |

Transmetalation Routes from Alternative Organometallic Species

Transmetalation is a versatile route for preparing this compound from other pre-formed organometallic species. This method relies on the exchange of an organic group from a more electropositive metal to the less electropositive zinc. Historically, before the development of highly active zinc, this was a primary method for accessing functionalized organozinc reagents. sigmaaldrich.com

The process typically starts with the formation of an organolithium or a Grignard reagent. For example, 4-benzyloxy-3-fluoro-1-bromobenzene can be treated with magnesium turnings to form the Grignard reagent, 4-benzyloxy-3-fluorophenylmagnesium bromide. This intermediate is then reacted with a zinc halide, such as ZnBr₂ or ZnCl₂, in a salt metathesis reaction. The thermodynamic driving force for this reaction is the formation of a more stable organometallic species and a magnesium salt (e.g., MgBr₂).

This two-step approach offers the advantage of using well-understood and readily available starting materials (organolithiums and Grignard reagents). The choice of the initial organometallic species can influence the reactivity and stability of the final organozinc product. The presence of salts like lithium chloride, often generated during the formation of the initial organometallic reagent or added deliberately, can enhance the solubility and reactivity of the resulting organozinc compound. organic-chemistry.org

| Initial Organometallic | Formation Method | Transmetalating Agent | Byproduct | Key Features | Reference |

|---|---|---|---|---|---|

| 4-benzyloxy-3-fluorophenyllithium | Br/Li exchange with n-BuLi | ZnBr₂ | LiBr | Requires cryogenic temperatures for formation. | sigmaaldrich.com |

| 4-benzyloxy-3-fluorophenylmagnesium bromide | Direct insertion of Mg into the aryl bromide | ZnBr₂ | MgBr₂ | Tolerates a wider range of functional groups than organolithiums. | wikipedia.org |

In Situ Generation and Handling Techniques for Reactive Organozinc Reagents

The in situ generation of organozinc reagents like this compound is highly advantageous as it avoids the isolation of these often sensitive intermediates, minimizing decomposition and simplifying handling procedures. These reagents are typically used immediately in subsequent reactions, such as Negishi cross-couplings. organic-chemistry.orgnih.gov

A prominent method for in situ generation is the direct oxidative addition of zinc metal into the carbon-bromine bond of 4-benzyloxy-3-fluoro-1-bromobenzene. Standard zinc dust is often sluggish, but its reactivity can be dramatically increased through various activation methods. nih.gov The use of lithium chloride (LiCl) in a polar aprotic solvent like tetrahydrofuran (THF) is a widely adopted technique that facilitates the solubilization of the organozinc species from the metal surface, thereby accelerating the reaction. organic-chemistry.orgnih.gov Another approach involves using highly reactive "Rieke Zinc," prepared by the reduction of ZnCl₂ with an alkali metal, which readily reacts with aryl bromides. sigmaaldrich.comsci-hub.box

Catalytic methods have also been developed. For instance, a cobalt halide (e.g., CoBr₂) can catalyze the formation of arylzinc species from aryl bromides and zinc dust in solvents like acetonitrile. researchgate.net This procedure offers a versatile and simple alternative to other methods. researchgate.net

Due to their reactivity, particularly towards oxygen and moisture, all manipulations involving organozinc reagents must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and specialized glassware, such as Schlenk lines or gloveboxes. mdpi.com While generally more stable than their lithium or magnesium counterparts, care must be taken to avoid exposure to air and protic sources. Commercial solutions of similar reagents are often supplied in specialized containers like Sure/Seal™ bottles to ensure stability and ease of handling. sigmaaldrich.com

| In Situ Generation Method | Activating Agent / Catalyst | Typical Solvent | Key Handling Precaution | Advantages | Reference |

|---|---|---|---|---|---|

| Direct Zinc Insertion | LiCl | THF | Strict inert atmosphere | High functional group tolerance, operationally simple. | organic-chemistry.orgmdpi.com |

| Direct Zinc Insertion | Rieke Zinc (pre-activated) | THF | Strict inert atmosphere | Reacts with less reactive halides (chlorides). | sigmaaldrich.comsci-hub.box |

| Catalytic Formation | CoBr₂ | Acetonitrile | Strict inert atmosphere | Mild conditions, avoids stoichiometric activators. | researchgate.net |

Iii. Reactivity Profiles and Mechanistic Elucidations of 4 Benzyloxy 3 Fluorophenylzinc Bromide

Fundamental Reactivity of Arylzinc Halides in Carbon-Carbon Bond Formation

Arylzinc halides (ArZnX) are a class of organometallic compounds that exhibit a moderate level of reactivity, positioning them advantageously between the highly reactive organomagnesium (Grignard) and organolithium reagents, and the less reactive organoboron and organotin compounds. This balanced reactivity allows them to be highly functional-group-tolerant while still being potent nucleophiles in cross-coupling reactions. researchgate.net

The formation of arylzinc halides can be achieved through the direct oxidative addition of a highly reactive form of zinc into the carbon-halogen bond of an aryl halide. sci-hub.boxacs.org This method is significant because it can tolerate a wide array of functional groups on the organic halide, such as esters, nitriles, and amides, which would not be compatible with the more basic and nucleophilic Grignard or organolithium reagents. sci-hub.box The preparation of these reagents often involves the use of reactive zinc, which can be generated by the reduction of zinc salts like ZnCl₂ with reagents such as lithium naphthalenide. sci-hub.box

Once formed, the primary role of arylzinc halides in synthesis is as the nucleophilic partner in transition-metal-catalyzed cross-coupling reactions. The carbon-zinc bond, while polarized, is predominantly covalent, which contributes to its relative inertness towards many electrophilic functional groups, thereby enhancing the chemoselectivity of its reactions. researchgate.net The key step in their participation in catalytic cycles is transmetalation, where the aryl group is transferred from the zinc atom to the transition metal catalyst (e.g., palladium, nickel, copper), which has already undergone oxidative addition with an electrophilic partner. researchgate.netresearchgate.net

Catalytic Cross-Coupling Reactions Involving 4-Benzyloxy-3-fluorophenylzinc Bromide Analogues

The presence of the benzyloxy and fluoro substituents on the phenyl ring of this compound influences its electronic properties and, consequently, its reactivity. These functional groups are generally well-tolerated in a variety of cross-coupling reactions, making analogues of this reagent valuable building blocks in the synthesis of complex molecules. researchgate.net

The Negishi cross-coupling reaction, which joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a cornerstone of C-C bond formation. organic-chemistry.org This reaction is renowned for its high efficiency, selectivity, and broad substrate scope. researchgate.net The catalytic cycle is generally understood to involve three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from zinc to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.netwikipedia.org

The success of a Negishi coupling reaction is often critically dependent on the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Biarylphosphine ligands, such as those developed by Stephen L. Buchwald, have proven to be particularly effective. organic-chemistry.orgnih.gov These ligands are typically bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps. sigmaaldrich.com For instance, the ligand CPhos has been shown to be superior in promoting the coupling of secondary alkylzinc halides with aryl bromides and chlorides, effectively suppressing the undesired β-hydride elimination pathway. organic-chemistry.orgnih.govacs.org

To simplify the process and improve reproducibility, palladium precatalysts have been developed. Buchwald precatalysts are air- and moisture-stable complexes that readily generate the active, monoligated Pd(0) species under the reaction conditions. matthey.comsigmaaldrich.com These precatalysts, which come in several generations (G1, G2, G3, G4, etc.), offer advantages such as lower catalyst loadings, shorter reaction times, and accurate control over the ligand-to-palladium ratio. sigmaaldrich.comsigmaaldrich.comsigmaaldrich-jp.com The use of G3 and G4 precatalysts, for example, has been shown to be effective in a wide range of cross-coupling reactions, including Negishi couplings. sigmaaldrich.comnih.gov

| Precatalyst Generation | Activating Base | Key Features & Applications |

| G1 | Amide, alkoxide, or carbonate bases | Can be activated at or below room temperature. |

| G2 | Weaker bases (e.g., phosphates, carbonates) | Aminobiphenyl scaffold allows for activation at room temperature. sigmaaldrich.com |

| G3 | Weak bases | Accommodates bulkier ligands; increased solubility and stability. sigmaaldrich.com |

| G4 / G5 | Weak bases | Higher solubility than G3 while maintaining high activity; avoids carbazole (B46965) byproducts. sigmaaldrich-jp.com |

Arylzinc reagents demonstrate broad compatibility with a wide range of electrophilic partners in Negishi coupling reactions. wikipedia.org They can be effectively coupled with aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. organic-chemistry.orgwikipedia.orgnih.gov The reactivity of the halide partner generally follows the order I > OTf > Br >> Cl. wikipedia.org The development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has enabled the successful coupling of even the less reactive aryl chlorides. organic-chemistry.orgacs.org

Beyond aryl halides, arylzinc reagents can also participate in acylative Negishi coupling with acid chlorides to form ketones. This transformation provides a modular and direct route to synthesize various chalcones and other ketone-containing structures. mdpi.com The functional group tolerance of the organozinc reagent is a key advantage, allowing for the presence of esters, chlorides, and other sensitive groups on either coupling partner. mdpi.com

| Electrophile Type | Example | Catalyst/Ligand System | Product Type |

| Aryl Bromide | 1-Bromo-4-butylbenzene | Pd(OAc)₂ / CPhos | Substituted Biaryl |

| Aryl Chloride | 4-Chlorotoluene | Pd(P(t-Bu)₃)₂ | Substituted Biaryl |

| Vinyl Halide | 1-Bromostyrene | Pd(PPh₃)₄ | Stilbene Derivative |

| Acid Chloride | Benzoyl Chloride | Pd(dba)₂ / PPh₃ | Diaryl Ketone |

While palladium and nickel are the most common catalysts for cross-coupling reactions with organozinc reagents, copper has emerged as a cost-effective and less toxic alternative. organic-chemistry.org Copper(I) iodide can catalyze the Negishi-type coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org These reactions often require elevated temperatures but demonstrate good functional group tolerance. organic-chemistry.org Mechanistic studies suggest that the reaction may proceed through the formation of a copper-aryl intermediate ([CuAr]) after transmetalation from zinc. organic-chemistry.org In some cases, copper catalysis has been shown to lower the energy barrier for the reaction of in-situ generated arylzinc reagents with electrophiles like halosilanes. rsc.orgresearchgate.net

In an effort to develop more sustainable and economical synthetic methods, catalysts based on first-row transition metals like iron, cobalt, and nickel have been extensively investigated for cross-coupling reactions.

Iron-catalyzed cross-coupling reactions provide an inexpensive and environmentally friendly alternative to palladium. thieme-connect.com Iron salts, such as FeCl₂ or FeCl₃, often in combination with additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), can effectively catalyze the coupling of arylzinc reagents with alkyl halides and sulfonates. thieme-connect.comacs.orgorganic-chemistry.orgacs.org The presence of a magnesium salt is often crucial for promoting the reaction. researchgate.netthieme-connect.com Mechanistic investigations suggest that these reactions may proceed through a single-electron-transfer (SET) process, involving radical intermediates. acs.orgacs.org

Cobalt-catalyzed reactions also enable the cross-coupling of arylzinc reagents with various (hetero)aryl halides. nih.govresearchgate.net A simple system of CoCl₂ with a bipyridine ligand can facilitate the coupling of functionalized alkylzinc reagents. nih.govresearchgate.net One-pot procedures have been developed where the arylzinc reagent is formed in situ from an aryl halide and zinc dust, followed by a cobalt-catalyzed coupling with a second electrophile, such as a 2-chlorodiazine. acs.orgacs.org This approach is attractive due to its operational simplicity and the low cost of the cobalt catalyst. acs.orgacs.orgorganic-chemistry.org

Nickel-catalyzed Negishi couplings are well-established and often exhibit different reactivity and selectivity compared to their palladium counterparts. wikipedia.org Nickel catalysts are particularly effective for coupling with less reactive electrophiles and for forming alkyl-alkyl bonds. researchgate.net Systems using ligands like diethyl phosphite (B83602) have been shown to be highly efficient for the coupling of functionalized arylzinc halides with aryl bromides, triflates, and activated chlorides at very low catalyst loadings. acs.org Nickel catalysis can also be used in reductive cross-coupling reactions, where aryl and alkyl halides are coupled directly in the presence of a reducing agent like manganese, avoiding the pre-formation of an organometallic reagent. organic-chemistry.orgacs.org

| Catalyst Metal | Typical Catalyst System | Electrophile Partner | Key Features |

| Iron | FeCl₃ / TMEDA | Alkyl Halides/Sulfonates | Low cost, environmentally friendly; may involve radical pathways. thieme-connect.comorganic-chemistry.org |

| Cobalt | CoCl₂ / 2,2'-Bipyridine | (Hetero)aryl Halides | Mild conditions, high chemoselectivity; enables one-pot procedures. researchgate.netacs.orgacs.org |

| Nickel | NiCl₂ / Phosphine or NHC Ligand | Aryl Halides/Triflates, Alkyl Halides | High efficiency, good for less reactive electrophiles, alternative selectivity to Pd. acs.orgrsc.orgnih.gov |

Palladium-Catalyzed Negishi Cross-Coupling Reactions

Other Advanced Synthetic Transformations

Arylzinc halides, such as this compound, are capable of participating in a range of advanced synthetic transformations beyond standard cross-coupling reactions. Their utility is pronounced in complex molecule synthesis where mild conditions and chemoselectivity are paramount.

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular complexity efficiently. Organozinc reagents are effective nucleophiles in variants of the Mannich reaction, a classic MCR for the synthesis of aminoalkyl compounds.

In an organometallic Mannich-type reaction, an arylzinc reagent like this compound would act as the carbon nucleophile, attacking an iminium ion formed in situ from an aldehyde and a secondary amine. This three-component coupling provides a direct route to complex α-branched amines. The reaction is presumed to proceed through the formation of a hemiaminal, which is then activated by the organozinc reagent or another Lewis acid, followed by the nucleophilic addition of the aryl group from the zinc reagent to the resulting iminium intermediate. The presence of lithium chloride (LiCl) is often crucial for enhancing the efficiency of these couplings, as it can form more nucleophilic 'ate' complexes in solution and aid in the solubilization of intermediates.

| Entry | Aldehyde | Amine | ArZnBr | Product |

|---|---|---|---|---|

| 1 | Benzaldehyde | Piperidine | This compound | 1-(Phenyl(4-(benzyloxy)-3-fluorophenyl)methyl)piperidine |

| 2 | 4-Chlorobenzaldehyde | Morpholine | 4-((4-Chlorophenyl)(4-(benzyloxy)-3-fluorophenyl)methyl)morpholine | |

| 3 | 2-Naphthaldehyde | Pyrrolidine | 1-(Naphthalen-2-yl(4-(benzyloxy)-3-fluorophenyl)methyl)pyrrolidine | |

| 4 | Furfural | Diethylamine | N-((4-(Benzyloxy)-3-fluorophenyl)(furan-2-yl)methyl)-N-ethylethanamine |

Carbometalation involves the addition of a carbon-metal bond across a carbon-carbon multiple bond (alkyne or alkene). While organozinc reagents are generally unreactive toward unactivated C-C multiple bonds, this transformation can be effectively mediated by transition metal catalysts. beilstein-journals.org

In a typical carbozincation reaction, the arylzinc reagent would add to an alkyne or alkene in the presence of a catalyst (e.g., copper, nickel, or palladium), generating a new, more complex organozinc species. This intermediate can then be trapped by various electrophiles (e.g., protons, iodine, acyl chlorides) in a subsequent step, leading to highly substituted and stereodefined olefinic products. The reaction's utility lies in its ability to construct complex molecular frameworks in a controlled manner. For instance, the catalyzed addition of this compound to an alkyne would yield a vinylzinc intermediate, which could be further functionalized. Intramolecular versions of this reaction are also powerful methods for the stereoselective synthesis of carbo- and heterocyclic ring systems. acs.orgacs.org

| Entry | Unsaturated Substrate | Catalyst | Electrophile (E+) | Potential Final Product Structure |

|---|---|---|---|---|

| 1 | Phenylacetylene | CuCN·2LiCl | H₂O | (Z)-1-(2-(4-(Benzyloxy)-3-fluorophenyl)-2-phenylvinyl)benzene |

| 2 | 1-Hexyne | Ni(acac)₂ | I₂ | (E)-1-(Benzyloxy)-4-(1-iodo-2-butylvinyl)-2-fluorobenzene |

| 3 | Norbornene | Pd(PPh₃)₄ | PhCOCl | (exo)-Phenyl(3-(4-(benzyloxy)-3-fluorophenyl)bicyclo[2.2.1]heptan-2-yl)methanone |

The reaction of organozinc reagents with carbon dioxide (CO₂) is a direct and highly valuable method for the synthesis of carboxylic acids. This transformation is significant as it utilizes an abundant, non-toxic C1 feedstock. The process involves the nucleophilic attack of the aryl group from the organozinc compound onto the electrophilic carbon of CO₂, forming a zinc carboxylate salt. Subsequent acidic workup protonates the salt to yield the corresponding carboxylic acid.

For this compound, this reaction would provide a straightforward route to 4-benzyloxy-3-fluorobenzoic acid. This method is compatible with a wide array of functional groups, making it a superior alternative to the carboxylation of more reactive organometallics like Grignard or organolithium reagents when sensitive functionalities are present in the substrate. organicreactions.org The reaction typically proceeds under mild conditions, often requiring only an atmosphere of CO₂ at room temperature.

Mechanistic Investigations into Reaction Pathways and Intermediate Species

The mechanisms governing the formation and subsequent reactions of arylzinc bromides have been the subject of detailed investigation, revealing complex processes influenced by the solvent, additives, and the nature of the organic halide.

Formation Mechanism: The generation of an arylzinc reagent via the direct insertion of zinc metal into an aryl bromide is not a single-step event. Studies have shown it to be a two-primary-step mechanism. nih.gov

Oxidative Addition: The initial step is the oxidative addition of the aryl bromide onto the surface of the metallic zinc. This heterogeneous reaction forms surface-bound organozinc intermediates. nih.gov

Solubilization: These surface species are then solubilized into the reaction medium. This step is often the rate-limiting factor and can be significantly accelerated by activating agents like lithium chloride. LiCl is believed to facilitate the removal of the organozinc species from the zinc surface by forming soluble "ate" complexes (e.g., [ArZnBrCl]⁻Li⁺), thereby exposing fresh metal surface for further reaction. nih.gov

Reaction Pathways: Kinetic studies on the reaction of zinc with organic bromides suggest that the rate-determining step is often a single-electron transfer (ET) from the zinc metal to the aryl bromide. acs.org This process generates an aryl radical anion intermediate. acs.org The formation of this radical anion is consistent with Hammett plot analyses for a series of substituted aryl halides. acs.org This initial ET event is followed by the collapse of the radical ion pair to form the organozinc compound.

Once formed, the arylzinc reagent can react with electrophiles through various pathways. While many reactions, such as Negishi coupling, proceed through well-defined catalytic cycles involving transition metals, uncatalyzed reactions with electrophiles can also occur. In some cases, arylzinc reagents with electron-donating groups have been observed to react via an unexpected Friedel-Crafts-type pathway (cine substitution) in competition with the expected direct (ipso) substitution. acs.orgnih.gov This highlights the nuanced reactivity of these reagents, where stereoelectronic factors of both the zinc reagent and the electrophile dictate the reaction outcome. acs.orgnih.gov The specific reaction pathway for this compound would be influenced by the electronic nature of its substituents and the chosen reaction partner.

Iv. Strategic Applications of 4 Benzyloxy 3 Fluorophenylzinc Bromide in Complex Molecular Synthesis

Construction of Functionalized Fluorinated Aromatic Scaffolds

The presence of a fluorine atom on an aromatic ring can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. 4-Benzyloxy-3-fluorophenylzinc bromide is an excellent precursor for introducing a 4-benzyloxy-3-fluorophenyl group onto various molecular scaffolds through transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. nih.govunits.it This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.

The general scheme for a Negishi cross-coupling reaction involving this compound is depicted below:

Scheme 1: General Negishi Coupling Reaction

Ar-X + (4-benzyloxy-3-fluorophenyl)ZnBr --[Pd(0) or Ni(0) catalyst]--> Ar-(4-benzyloxy-3-fluorophenyl) + ZnBrX

Where Ar-X is an aryl, vinyl, or acyl halide or triflate.

This methodology allows for the efficient synthesis of a diverse range of fluorinated biaryls and other aromatic structures. rsc.orgresearchgate.net The functional group tolerance of organozinc reagents is a significant advantage, allowing for the coupling of complex substrates without the need for extensive protecting group strategies. units.it The strategic placement of the fluorine atom ortho to the benzyloxy group can also impart specific conformational constraints and electronic properties to the resulting aromatic scaffold.

Below is an interactive data table summarizing representative Negishi cross-coupling reactions for the synthesis of fluorinated biaryls, illustrating the versatility of organozinc reagents in this context.

| Aryl Halide (Ar-X) | Catalyst | Product | Reference |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-4'-benzyloxy-3'-fluorobiphenyl | nih.gov |

| 2-Bromopyridine | PdCl₂(dppf) | 2-(4-Benzyloxy-3-fluorophenyl)pyridine | rsc.org |

| Vinyl bromide | Pd(OAc)₂/SPhos | 1-(4-Benzyloxy-3-fluorophenyl)-1-ethene | units.it |

Access to Benzyloxy-Substituted Organic Frameworks

The benzyloxy group in this compound serves a dual purpose. Firstly, it acts as a protecting group for the phenolic hydroxyl function, which can be readily deprotected in the final stages of a synthesis to reveal the free phenol (B47542). Secondly, the benzyl (B1604629) group itself can be a key structural element in the target molecule.

Palladium-catalyzed cross-coupling reactions are instrumental in constructing larger, benzyloxy-substituted organic frameworks. nih.govorganic-chemistry.org For instance, the coupling of this compound with aryl or benzyl halides can lead to the formation of complex diarylmethanes and other extended aromatic systems. nih.govresearchgate.net These structures are prevalent in many biologically active compounds and materials science applications.

The versatility of this approach is highlighted by the wide range of compatible coupling partners, as shown in the following table.

| Coupling Partner | Catalyst | Resulting Framework | Potential Application |

| Benzyl Bromide | Pd(dba)₂/NiXantPhos | Diaryl- or Aryl-benzyl-methane | Pharmaceutical scaffolds |

| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | Functionalized Triarylmethane | Dye synthesis |

| 1,4-Diiodobenzene | PdCl₂(dppf) | Extended Conjugated System | Organic electronics |

Enantioselective and Diastereoselective Synthesis Utilizing Related Organozinc Reagents

While specific examples detailing the enantioselective and diastereoselective applications of this compound are not extensively documented, the well-established reactivity of organozinc reagents in asymmetric synthesis provides a strong basis for its potential in this area. nih.govnih.gov

The addition of organozinc reagents to aldehydes and ketones can be rendered highly enantioselective by the use of chiral catalysts. nih.gov Chiral amino alcohols, diamines, and other ligands can coordinate to the zinc atom, creating a chiral environment that directs the facial selectivity of the addition to the carbonyl group. This approach allows for the synthesis of enantioenriched secondary and tertiary alcohols, which are valuable chiral building blocks.

It is conceivable that this compound could be employed in such reactions to generate chiral alcohols containing the 4-benzyloxy-3-fluorophenyl moiety. chemrxiv.org The development of new chiral ligands continues to expand the scope and efficiency of these transformations. mdpi.com

Diastereoselective reactions involving organozinc reagents are also well-documented, particularly in the addition to chiral aldehydes or ketones. nih.gov The inherent stereochemistry of the substrate can direct the approach of the organozinc reagent, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters. For instance, the addition of arylzinc reagents to sugar-derived aldehydes has been shown to proceed with high diastereoselectivity. nih.gov

Synthesis of Advanced Pharmaceutical Intermediates and Analogues

One of the most significant applications of structures related to this compound is in the synthesis of advanced pharmaceutical intermediates, particularly for cholesterol absorption inhibitors like Ezetimibe and its analogues. nih.govnih.govresearchgate.netmdpi.com

The 2-azetidinone (or β-lactam) ring is a core structural feature of many biologically active compounds, including the cholesterol absorption inhibitor Ezetimibe. bepls.comresearchgate.netscispace.com The synthesis of Ezetimibe and its analogues often involves the construction of a trans-substituted β-lactam ring. The 4-hydroxyphenyl group at the C4 position of the azetidinone ring is crucial for its biological activity.

In many synthetic routes, this hydroxyl group is protected as a benzyl ether during the synthesis and deprotected in the final step. google.com This is where a reagent like this compound, or more commonly, the corresponding Grignard or lithium reagent, plays a critical role. While the specific use of the 3-fluoro-substituted zinc reagent in the synthesis of the parent drug Ezetimibe is not the standard route, it is a key building block for creating fluorinated analogues. These analogues are often synthesized to improve the pharmacological profile of the parent drug. nih.govnih.govresearchgate.net

A key intermediate in the synthesis of Ezetimibe is (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone. google.comgoogle.com The 4-(benzyloxy)phenyl group at the C4 position of the azetidinone is introduced early in the synthesis. The fluorine atom on this ring, as would be provided by this compound, would lead to a novel class of Ezetimibe analogues with potentially enhanced properties.

The following table outlines the key structural components of Ezetimibe and how a reagent like this compound could be used to generate analogues.

| Ezetimibe Structural Component | Role in Synthesis | Corresponding Moiety from this compound |

| 4-Hydroxyphenyl group at C4 | Essential for activity | 4-Benzyloxy-3-fluorophenyl group |

| 1-(4-fluorophenyl) group at N1 | Contributes to binding | - |

| Side chain at C3 | Fine-tunes activity | - |

The synthesis of these azetidinone derivatives often involves the reaction of an imine with a ketene (B1206846) or an enolate, where one of the precursors contains the 4-benzyloxy-3-fluorophenyl moiety. researchgate.net The organozinc reagent would be crucial for the synthesis of one of these precursors.

Development of Novel Bioactive Molecules

The 4-benzyloxy-3-fluorophenyl moiety is a key structural motif in various pharmacologically active compounds. The ability to introduce this fragment efficiently via its corresponding zinc reagent is of significant interest in medicinal chemistry. The Negishi coupling, utilizing reagents like this compound, allows for the construction of complex biaryl and aryl-heteroaryl structures that are often the core of modern pharmaceuticals.

The versatility of this reagent would allow for its coupling with a diverse range of partners, including functionalized aryl and heteroaryl halides. This enables the synthesis of analogues of known bioactive molecules for structure-activity relationship (SAR) studies, as well as the creation of entirely new chemical entities for high-throughput screening. For instance, the diaryl scaffold is present in numerous therapeutic agents, and the specific electronic and steric properties imparted by the benzyloxy and fluoro substituents can significantly influence biological activity.

Below is a representative table of potential Negishi cross-coupling reactions for the synthesis of bioactive molecular scaffolds, based on established methodologies for similar arylzinc reagents.

Table 1: Representative Negishi Cross-Coupling Reactions for Bioactive Molecule Synthesis

| This compound | Coupling Partner | Catalyst System | Product | Potential Biological Relevance |

|---|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | 2-(4-(Benzyloxy)-3-fluorophenyl)pyridine | Scaffolds for kinase inhibitors, GPCR antagonists | |

| 5-Iodoindole | PdCl₂(dppf) | 5-(4-(Benzyloxy)-3-fluorophenyl)indole | Precursors for serotonin (B10506) receptor modulators | |

| Methyl 4-bromobenzoate | Ni(acac)₂ / PPh₃ | Methyl 4'-(benzyloxy)-3'-fluorobiphenyl-4-carboxylate | Intermediates for anti-inflammatory agents | |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | 4'-(Benzyloxy)-3'-fluorobiphenyl-4-carbonitrile | Building blocks for enzyme inhibitors |

Contributions to Fine Chemical Synthesis beyond Pharmaceutical Targets

The utility of this compound extends beyond the pharmaceutical industry into the broader field of fine chemical synthesis. Its application in the construction of advanced materials, agrochemicals, and other specialty chemicals is highly probable. The ability to introduce the substituted phenyl ring with high precision and in the presence of other functional groups is a significant advantage.

In the realm of materials science, fluorinated biaryl compounds are of interest for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern of the 4-benzyloxy-3-fluorophenyl group can be used to fine-tune the electronic and photophysical properties of these materials.

The synthesis of complex diarylmethanes, which can be achieved by coupling benzylic zinc reagents with aryl halides, is another area where this chemistry is valuable. nih.govresearchgate.net These structures are precursors to dyes, polymers, and other functional materials.

The following table illustrates potential applications in fine chemical synthesis, again based on the known reactivity of analogous organozinc reagents.

Table 2: Applications in Fine Chemical Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Class | Application Area |

|---|---|---|---|---|

| This compound | 4-Vinylphenyl bromide | Pd(OAc)₂ / XPhos | Substituted Stilbenes | Fluorescent dyes, organic scintillators |

| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Pd(P(t-Bu)₃)₂ | Fluorinated Biaryls | Liquid crystals, advanced polymers |

| Benzylzinc Bromide | 1-Bromo-4-(benzyloxy)-2-fluorobenzene | NiCl₂(PCy₃)₂ | Diaryl Methane | Precursors for resins and specialty polymers |

| This compound | 2-Iodothiophene | PdCl₂(dppf) | Aryl-heteroaryl compounds | Organic semiconductors, agrochemical intermediates |

V. Analytical and Computational Approaches for Studying 4 Benzyloxy 3 Fluorophenylzinc Bromide Chemistry

Spectroscopic Characterization of Reaction Intermediates and Products for Elucidating Reaction Pathways

Spectroscopic techniques are indispensable tools for the structural elucidation of fleeting intermediates and final products in reactions involving 4-benzyloxy-3-fluorophenylzinc bromide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and bonding, which is crucial for mapping out reaction pathways.

In a hypothetical study investigating the Negishi cross-coupling reaction between this compound and an aryl halide (e.g., 4-iodo-N,N-dimethylaniline) catalyzed by a palladium complex, researchers can employ a combination of these spectroscopic methods to identify key species in the catalytic cycle. For instance, low-temperature NMR spectroscopy could be utilized to detect and characterize transient organopalladium intermediates.

Key Research Findings:

¹H and ¹⁹F NMR Spectroscopy: The disappearance of the characteristic proton and fluorine signals of the starting materials and the appearance of new signals corresponding to the cross-coupled product and potential intermediates can be monitored. For example, a downfield shift in the aromatic proton signals adjacent to the zinc-bearing carbon would be indicative of the formation of a new C-C bond.

³¹P NMR Spectroscopy: In reactions involving phosphine-ligated palladium catalysts, ³¹P NMR is instrumental in tracking the changes in the coordination sphere of the palladium center throughout the catalytic cycle. Different palladium-phosphine complexes (e.g., oxidative addition product, transmetalation intermediate, reductive elimination precursor) would exhibit distinct ³¹P NMR chemical shifts and coupling constants.

IR Spectroscopy: The C-Zn stretching frequency in the starting organozinc reagent can be monitored to follow its consumption. The formation of the biaryl product would be accompanied by the appearance of new characteristic vibrational bands.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification of the final product and any stable byproducts, confirming their elemental composition.

Below is a representative data table summarizing the hypothetical spectroscopic data for the characterization of species in a Negishi cross-coupling reaction.

| Compound/Intermediate | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| This compound | 7.2-7.5 (m, Ar-H), 5.1 (s, CH₂) | -115.2 | N/A | ~480 (ν C-Zn) |

| Pd(0)L₂ Catalyst | Ligand-specific signals | N/A | 25.3 | Ligand-specific bands |

| Oxidative Addition Adduct | Shifts in aryl halide and ligand signals | N/A | 30.1 | Changes in ligand vibrational modes |

| Transmetalation Intermediate | Complex multiplet patterns in the aromatic region | -118.5 | 28.7 | Perturbed C-O and C-F stretching frequencies |

| Cross-Coupled Product | New aromatic signals, disappearance of C-H ortho to Zn | -120.8 | N/A | Characteristic bands for the biaryl structure |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations and Density Functional Theory (DFT) Modeling for Mechanistic Insight

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for providing a detailed, atomistic understanding of reaction mechanisms that may be inaccessible through experimental methods alone. chemrxiv.org For reactions involving this compound, DFT modeling can be used to investigate the geometries of reactants, transition states, and products, as well as to calculate the activation energies and reaction enthalpies. This information is invaluable for rationalizing experimentally observed reactivity and selectivity.

A computational study on the mechanism of a hypothetical reaction, such as the conjugate addition of this compound to an α,β-unsaturated ketone, can reveal crucial details about the reaction pathway. DFT calculations can be employed to compare different possible mechanisms, for instance, a direct 1,4-addition versus a metal-catalyzed pathway.

Key Research Findings from a Hypothetical DFT Study:

Transition State Geometries: DFT calculations can elucidate the three-dimensional structure of the transition state, revealing the key bond-forming and bond-breaking events. For a conjugate addition, this could involve a six-membered cyclic transition state where the zinc atom coordinates to the carbonyl oxygen.

Activation Energy Barriers: By calculating the energy difference between the reactants and the transition state, the activation energy barrier for different pathways can be determined. A lower activation energy would indicate a more favorable reaction pathway.

Role of Solvent: Explicit solvent models can be incorporated into DFT calculations to understand the role of solvent molecules in stabilizing intermediates and transition states, which is known to be critical in organometallic reactions. chemrxiv.orgrsc.org

The following table presents hypothetical results from a DFT study comparing two possible mechanisms for the conjugate addition of this compound to methyl vinyl ketone.

| Parameter | Direct 1,4-Addition Pathway | Lewis Acid Catalyzed Pathway |

| Activation Energy (ΔG‡, kcal/mol) | 25.8 | 18.2 |

| Reaction Enthalpy (ΔH, kcal/mol) | -15.3 | -21.7 |

| Key Transition State Bond Distance (C-C, Å) | 2.15 | 2.05 |

| Key Transition State Bond Distance (Zn-O, Å) | 2.01 | 1.92 |

This table presents hypothetical data for illustrative purposes.

These hypothetical results suggest that the Lewis acid-catalyzed pathway is kinetically and thermodynamically more favorable, which could guide experimental efforts to optimize the reaction conditions.

In-situ Reaction Monitoring Techniques for Real-time Process Understanding

In-situ reaction monitoring techniques provide a continuous stream of data on the progress of a chemical reaction, offering a dynamic view of the process that is not achievable with traditional offline analysis. dtu.dk Techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry can be employed to track the concentration of reactants, intermediates, and products in real-time. This is particularly valuable for understanding the kinetics of reactions involving this compound and for ensuring process safety and reproducibility.

For example, in the synthesis of a pharmaceutical intermediate where this compound is a key reagent, in-situ FT-IR spectroscopy could be used to monitor the formation of the desired product and the consumption of the starting materials. This would allow for precise determination of the reaction endpoint and could help to identify any potential side reactions or process deviations.

Key Research Findings from Hypothetical In-situ Monitoring:

Reaction Kinetics: By monitoring the change in concentration of a key species over time, detailed kinetic information, such as the reaction rate and order, can be extracted.

Endpoint Determination: The reaction can be stopped precisely when the concentration of the limiting reagent has reached zero, preventing the formation of impurities due to over-reaction and optimizing throughput.

Detection of Intermediates: In some cases, short-lived intermediates may be detectable, providing further insight into the reaction mechanism.

The table below illustrates the type of data that could be obtained from an in-situ FT-IR monitoring experiment of a reaction involving this compound.

| Time (minutes) | Concentration of this compound (mol/L) | Concentration of Product (mol/L) |

| 0 | 0.50 | 0.00 |

| 10 | 0.35 | 0.15 |

| 20 | 0.22 | 0.28 |

| 30 | 0.10 | 0.40 |

| 40 | 0.02 | 0.48 |

| 50 | <0.01 | 0.50 |

This table presents hypothetical data for illustrative purposes.

This real-time data allows for a much more detailed understanding of the reaction profile compared to intermittent offline sampling and analysis.

Vi. Future Directions and Research Horizons for 4 Benzyloxy 3 Fluorophenylzinc Bromide Chemistry

Development of More Sustainable and Green Synthetic Protocols for Organozinc Reagent Preparation

The traditional synthesis of organozinc halides involves the direct insertion of metallic zinc into an organic halide, a process that often requires activation of the zinc and the use of organic solvents. Future research will likely focus on developing greener protocols for the preparation of 4-Benzyloxy-3-fluorophenylzinc bromide, minimizing waste and energy consumption.

Key research targets in this area include:

Alternative Activation Methods: Moving beyond conventional activators, research into mechanochemical activation (ball-milling) or sonication could provide energy-efficient and solvent-free methods for zinc activation.

Benign Solvents: The exploration of bio-based solvents, such as Cyrene or 2-methyltetrahydrofuran (B130290) (2-MeTHF), as replacements for traditional ethereal solvents like THF could significantly improve the environmental profile of the synthesis.

Electrochemical Synthesis: An electrochemical approach, where an electrical current drives the oxidative addition of zinc to 4-benzyloxy-3-fluorobromobenzene, could offer a highly controllable and potentially cleaner synthetic route, avoiding chemical activating agents.

| Synthetic Protocol | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Zinc Activation | Chemical (e.g., I2, TMSCl) | Mechanochemical (Ball-Milling) | Solvent-free, reduced chemical waste. |

| Solvent | Tetrahydrofuran (B95107) (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower environmental impact. |

| Initiation | Thermal | Electrochemical | High control, avoids chemical reagents. |

Exploration of Novel Catalytic Systems for Expanded Reactivity and Selectivity

While palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) are the hallmark of organozinc chemistry, the future lies in diversifying the catalytic systems to unlock new reaction pathways and enhance selectivity. For a sterically hindered and electronically distinct reagent like this compound, this is particularly relevant.

Future catalytic research will likely involve:

Earth-Abundant Metal Catalysis: There is a strong push to replace precious metal catalysts like palladium with more abundant and less toxic metals. Research into iron, cobalt, and nickel-based catalysts for cross-coupling reactions with this compound could lead to more cost-effective and sustainable processes. nih.gov These systems may also offer complementary reactivity and selectivity.

Photoredox Catalysis: The use of visible light to drive catalytic cycles offers a powerful tool for forging new bonds under mild conditions. medchemexpress.com Investigating the photoredox-mediated coupling of this compound with various organic electrophiles could enable transformations that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in one pot can lead to novel and efficient transformations. For instance, merging photoredox catalysis with nickel catalysis could open up new avenues for the asymmetric or challenging cross-coupling of this organozinc reagent.

| Catalyst Type | Typical Application | Future Research Goal for this compound |

| Iron/Cobalt | Cross-coupling | Development of efficient protocols for Negishi-type reactions to reduce cost. |

| Nickel | C-O and C-N bond formation | Exploration of challenging cross-couplings and asymmetric transformations. bldpharm.comorgsyn.org |

| Photoredox | Radical-mediated reactions | Accessing novel reaction pathways under mild, light-driven conditions. medchemexpress.com |

Applications in Flow Chemistry and Continuous Processing for Scalable Synthesis

The inherent instability and reactivity of many organometallic reagents can pose challenges for large-scale synthesis in traditional batch reactors. Flow chemistry, where reagents are mixed in continuous streams within a microreactor, offers a safer, more efficient, and scalable alternative.

The application of flow chemistry to the synthesis and use of this compound is a significant future direction. pharmaffiliates.comsmolecule.com Key advantages include:

On-Demand Generation: The organozinc reagent can be generated in a flow reactor and immediately consumed in a subsequent reaction stream ("telescoping"). smolecule.com This minimizes the accumulation of hazardous intermediates and improves safety.

Enhanced Process Control: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system allows for optimization of reaction yields and minimization of side products.

Scalability: Scaling up production is achieved by running the flow process for longer durations or by using parallel reactor systems, bypassing the challenges associated with large-scale batch reactors.

A hypothetical continuous process could involve pumping a solution of 1-(Benzyloxy)-4-bromo-2-fluorobenzene through a packed-bed reactor containing activated zinc to form the organozinc reagent, which would then converge with a stream containing a catalyst and a coupling partner to generate the desired final product.

Design of Next-Generation Functionalized Organozinc Reagents with Enhanced Properties

Building upon the structure of this compound, future research will aim to design new organozinc reagents with enhanced stability, reactivity, and functionality. This involves modifying the core structure or the nature of the organometallic species itself.

Potential areas for innovation include:

Solid, Air-Stable Reagents: The development of methods to convert organozinc halides into more stable, solid forms, such as organozinc pivalates, would greatly enhance their ease of handling, storage, and transport.

Introduction of Additional Functional Groups: Synthesizing analogues of this compound that bear additional reactive handles (e.g., boronic esters, silyl (B83357) groups) would create powerful building blocks for more complex, multi-component syntheses.

Chiral Organozinc Reagents: The design and synthesis of chiral versions of fluorinated organozinc reagents could open up new possibilities for the enantioselective synthesis of complex molecules, a critical area in pharmaceutical and agrochemical research.

The continued evolution of organozinc chemistry promises to transform this compound from a simple intermediate into a highly versatile tool for chemical synthesis, with future research paving the way for more sustainable, efficient, and innovative applications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Benzyloxy-3-fluorophenylZinc bromide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of arylzinc bromides often involves transmetallation or direct insertion of zinc into aryl halides. For this compound, challenges include steric hindrance from the benzyloxy group and competing side reactions (e.g., proto-debenzylation). Optimization strategies:

- Use anhydrous solvents (THF or Et₂O) to minimize hydrolysis .

- Employ controlled temperature (-10°C to 0°C) during zinc insertion to suppress side reactivity .

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine retention in the aromatic ring .

Q. How can researchers characterize the stability of this compound in solution under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Solvent Screening : Test decomposition rates in THF vs. DMF using LC-MS to detect byproducts (e.g., free benzyl alcohol or fluoride release) .

- Temperature Dependence : Store aliquots at -20°C, 4°C, and room temperature; quantify active species via iodolytic titration .

- Oxygen Sensitivity : Use glovebox techniques to compare air-exposed vs. inert-atmosphere samples, monitoring via UV-Vis for oxidative discoloration .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in Negishi couplings. Focus on steric effects from the benzyloxy group and electronic effects from fluorine .

- Reaction Path Sampling : Apply automated reaction path search algorithms (e.g., GRRM) to identify competitive pathways, such as β-hydride elimination vs. transmetallation .

- Machine Learning : Train models on existing arylzinc bromide reactivity datasets to predict optimal ligands (e.g., Pd(PPh₃)₄ vs. XPhos) for specific substrates .

Q. How can contradictory data on the compound’s regioselectivity in electrophilic substitutions be resolved?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the benzyloxy methyl group to track positional stability during reactions via GC-MS .

- Competition Experiments : Compare reactivity with meta-fluorinated analogs to isolate electronic vs. steric contributions .

- In Situ Spectroscopy : Use FTIR to monitor intermediate formation during bromination, identifying kinetic vs. thermodynamic control .

Q. What strategies mitigate decomposition pathways during large-scale preparations of this compound?

- Methodological Answer :

- Additive Screening : Test stabilizing agents like TMEDA or crown ethers to chelate zinc and reduce aggregation .

- Flow Chemistry : Implement continuous flow reactors to minimize residence time and thermal degradation .

- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to detect early decomposition signals and adjust parameters in real time .

Experimental Design & Data Analysis

Q. How should researchers design experiments to evaluate the ligand effects on zinc coordination geometry in this compound?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with ligands (e.g., bipyridine) to resolve structural details .

- Magnetic Susceptibility : Measure paramagnetic shifts in <sup>1</sup>H NMR to infer ligand field strength .

- DFT-MD Simulations : Model dynamic coordination changes under reaction conditions .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Separate and quantify halogenated byproducts using C18 columns with acetonitrile/water gradients .

- ICP-MS : Detect residual zinc or bromide ions at ppb levels .

- High-Resolution Mass Spectrometry (HRMS) : Identify unknown impurities via exact mass matching .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in air-sensitive reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.